![molecular formula C11H13NO B3272948 1H-Indole-2-ethanol, 1-methyl- CAS No. 57666-13-4](/img/structure/B3272948.png)
1H-Indole-2-ethanol, 1-methyl-
Overview
Description
1H-Indole-2-ethanol, 1-methyl- is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Scientific Research Applications
Pharmaceutical Intermediates
1-Methylindole-2-boronic acid, a derivative of 1H-Indole-2-ethanol, 1-methyl-, is used as a pharmaceutical intermediate . It is an active pharmaceutical ingredient and plays a crucial role in the synthesis of various drugs .
Organic Synthesis
This compound is also used as a raw material in organic synthesis . It is particularly useful in reactions such as the Suzuki-Miyaura coupling .
Anticancer Applications
Indole derivatives, including 1H-Indole-2-ethanol, 1-methyl-, have shown potential in the treatment of cancer cells . They have been found to exhibit various biologically vital properties that can inhibit the growth of cancer cells .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents to combat various types of microbes .
Anti-Inflammatory Applications
Indole derivatives also possess anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders .
Antiviral Applications
Indole derivatives have shown antiviral activities . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
Antidiabetic Applications
Indole derivatives have demonstrated antidiabetic properties . They can be used in the treatment of diabetes by regulating blood sugar levels .
Antimalarial Applications
Indole derivatives have shown potential in the treatment of malaria . They can inhibit the growth of the malaria parasite, making them potential candidates for the development of new antimalarial drugs .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-2-ethanol, 1-methyl-, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the indole nucleus, which is a significant heterocyclic system in natural products and drugs . This nucleus is aromatic in nature, allowing it to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggest a range of potential molecular and cellular effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
properties
IUPAC Name |
2-(1-methylindol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKTLRTFKQNQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-ethanol, 1-methyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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